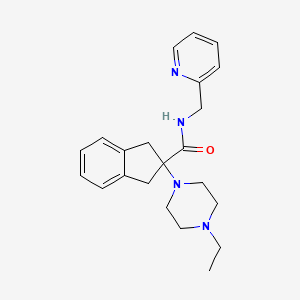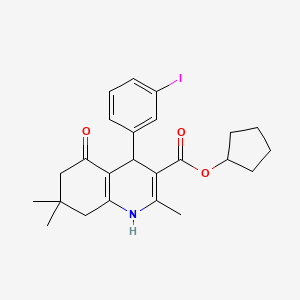![molecular formula C18H20O4 B5138411 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has been widely used in scientific research. It is commonly known as MPPB and is a selective antagonist of the serotonin 5-HT7 receptor. The compound has been used in various studies to investigate the role of the 5-HT7 receptor in different physiological and pathological processes.
Mecanismo De Acción
MPPB is a selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. The receptor is involved in various physiological processes, including circadian rhythm regulation, memory consolidation, and mood regulation. MPPB binds to the 5-HT7 receptor and blocks its activation by serotonin, leading to a decrease in the downstream signaling pathway.
Biochemical and Physiological Effects:
MPPB has been shown to have various biochemical and physiological effects. In studies investigating the role of the 5-HT7 receptor in circadian rhythm regulation, MPPB has been shown to disrupt the entrainment of the circadian clock to light-dark cycles. In studies investigating the role of the 5-HT7 receptor in memory consolidation, MPPB has been shown to impair long-term memory formation. In studies investigating the role of the 5-HT7 receptor in anxiety and depression, MPPB has been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPB has several advantages for lab experiments. It is a selective antagonist of the 5-HT7 receptor, which allows for the investigation of the specific role of this receptor in different processes. MPPB is also relatively stable and can be stored for extended periods. However, MPPB has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer to animals. Additionally, MPPB has some off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the investigation of MPPB. One area of research is the role of the 5-HT7 receptor in sleep disorders. MPPB has been shown to disrupt circadian rhythm regulation, and further investigation into the role of the 5-HT7 receptor in sleep disorders could lead to the development of new treatments. Another area of research is the role of the 5-HT7 receptor in neurodegenerative diseases. MPPB has been shown to have neuroprotective effects in some studies, and further investigation into this area could lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of MPPB involves several steps. The first step is the synthesis of 2-methoxy-4-methylphenol, which is followed by the synthesis of 3-(2-methoxy-4-methylphenoxy)propyl bromide. The final step involves the reaction of 3-(2-methoxy-4-methylphenoxy)propyl bromide with benzaldehyde to produce MPPB.
Aplicaciones Científicas De Investigación
MPPB has been used in various scientific research studies to investigate the role of the 5-HT7 receptor in different physiological and pathological processes. Some of the research areas where MPPB has been used include circadian rhythm regulation, memory consolidation, anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-4-9-17(18(12-14)20-2)22-11-3-10-21-16-7-5-15(13-19)6-8-16/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBTBITIKNINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)
![5-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5138344.png)
![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)



![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)